Cas no 131906-57-5 (1-(4-hexylphenyl)-2-propen-1-one)
131906-57-5 structure
Product Name:1-(4-hexylphenyl)-2-propen-1-one
CAS No:131906-57-5
MF:C15H20O
MW:216.318704605103
CID:898801
PubChem ID:24724504
Update Time:2025-04-19
1-(4-hexylphenyl)-2-propen-1-one Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-hexylphenyl)-2-propen-1-one
- 1-(4-hexylphenyl)prop-2-en-1-one
- 1-(4-Hexyphenyl)-2-propane-1-one
- cpd L3, L3 Antagonist TR-SIR-2
- L3 Antagonist TR-SIR-2
- cpd L3
- cpd L3, L3 Antagonist TR-SIR-2
- DB08085
- NS00071003
- DTXCID70515919
- MA965OF9ZR
- 131906-57-5
- DTXSID40565143
- NCGC00165805-02
- PD004761
- BDBM18825
- NCGC00165805-01
- Q27097314
- MFCD08702653
- CHEMBL237600
- UNII-MA965OF9ZR
- J-006082
- 2-Propen-1-one, 1-(4-hexylphenyl)-
- SCHEMBL2583757
- Enone, 1
-
- MDL: MFCD08702653
- Inchi: 1S/C15H20O/c1-3-5-6-7-8-13-9-11-14(12-10-13)15(16)4-2/h4,9-12H,2-3,5-8H2,1H3
- InChI Key: IINHTEWASPUCMH-UHFFFAOYSA-N
- SMILES: O=C(C=C)C1C=CC(=CC=1)CCCCCC
Computed Properties
- Exact Mass: 216.1515
- Monoisotopic Mass: 216.151415257g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 16
- Rotatable Bond Count: 7
- Complexity: 212
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.9
- Topological Polar Surface Area: 17.1Ų
Experimental Properties
- Density: 0.935
- Boiling Point: 320.627°C at 760 mmHg
- Flash Point: 133.809°C
- Refractive Index: 1.506
- Solubility: DMSO: >5mg/mL
- PSA: 17.07
- LogP: 4.17810
1-(4-hexylphenyl)-2-propen-1-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1942242-5mg |
1-(4-Hexylphenyl)prop-2-en-1-one |
131906-57-5 | 98% | 5mg |
¥3967.00 | 2024-08-09 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-251468-5 mg |
1-(4-Hexyphenyl)-2-propane-1-one, |
131906-57-5 | 5mg |
¥2,632.00 | 2023-07-11 | ||
| SHENG KE LU SI SHENG WU JI SHU | sc-251468-5mg |
1-(4-Hexyphenyl)-2-propane-1-one, |
131906-57-5 | 5mg |
¥2632.00 | 2023-09-05 |
1-(4-hexylphenyl)-2-propen-1-one Related Literature
-
Fuming Xiao,Mengzhu Wang,Yunxiang Lei,Wenbo Dai,Yunbing Zhou,Miaochang Liu,Wenxia Gao,Xiaobo Huang,Huayue Wu J. Mater. Chem. C, 2020,8, 17410-17416
-
Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
-
Hamid Heydari,Mohammad B. Gholivand New J. Chem., 2017,41, 237-244
-
M. A. Piechowiak,A. Videcoq,R. Ferrando,D. Bochicchio,C. Pagnoux,F. Rossignol Phys. Chem. Chem. Phys., 2012,14, 1431-1439
-
Jialiang Yuan,Ran Dong,Yuan Li,Yang Liu,Zhuo Zheng,Yuxia Liu,Yan Sun,Benhe Zhong,Zhenguo Wu,Xiaodong Guo Chem. Commun., 2021,57, 13004-13007
131906-57-5 (1-(4-hexylphenyl)-2-propen-1-one) Related Products
- 768-03-6(1-Phenyl-2-propen-1-one (Contains ~1% BHT as stabilizer))
- 959-28-4((E)-1,4-Diphenylbut-2-ene-1,4-dione)
- 548-08-3(Roemerine)
- 495-41-0(1-Phenyl-2-buten-1-one)
- 4070-75-1(2-Butene-1,4-dione,1,4-diphenyl-)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
Recommended suppliers
Shanghai Pearlk Chemicals Co., Ltd.
Gold Member
CN Supplier
Bulk
Shandong Jing Kun Chemical Co.,Ltd.
Gold Member
CN Supplier
Bulk
Zhejiang Brunova Technology Co., Ltd.
Gold Member
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Gold Member
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
CN Supplier
Bulk